molecular formula C18H22ClNO2 B2493537 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396858-09-5

8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2493537
CAS No.: 1396858-09-5
M. Wt: 319.83
InChI Key: AFCXNPAQFBBIQL-UHFFFAOYSA-N
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Description

8-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane is a synthetic small molecule building block based on the 3-oxa-8-azabicyclo[3.2.1]octane scaffold. This core structure is a privileged motif in medicinal chemistry, frequently employed in the design of biologically active compounds targeting the central nervous and cardiovascular systems . While the specific biological profile of this compound requires further characterization, its structural features are highly similar to those of advanced research compounds. Notably, analogs featuring the 8-azabicyclo[3.2.1]octane structure have been identified as potent and selective vasopressin V1A receptor antagonists and possess a calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitory action . The CaMKII inhibition is a significant mechanism being investigated for the prophylaxis or treatment of various cardiac diseases, including catecholaminergic polymorphic ventricular tachycardia, heart failure, and fatal arrhythmia . The inclusion of the 4-chlorophenyl group is a common pharmacophore that can enhance binding affinity to various therapeutic targets. This compound is intended for use as a key intermediate or precision tool in preclinical research for developing novel therapeutic agents, investigating signal transduction pathways, and studying receptor-ligand interactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c19-14-5-3-13(4-6-14)18(9-1-2-10-18)17(21)20-15-7-8-16(20)12-22-11-15/h3-6,15-16H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCXNPAQFBBIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the cyclopentanecarbonyl precursor. This precursor is then reacted with 4-chlorophenyl derivatives under controlled conditions to form the desired bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

The biological properties of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane are of significant interest:

  • Dopamine Transporter Inhibition : Compounds in this class have shown promising activity as dopamine transporter inhibitors, which may be beneficial in treating conditions like Parkinson's disease and depression .
  • Anticholinergic Properties : Similar bicyclic compounds have been utilized in drugs that treat chronic obstructive pulmonary disease (COPD) and other respiratory conditions by blocking acetylcholine receptors .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neurological Disorders : Due to its ability to modulate neurotransmitter systems, this compound could be explored for treating various neurological disorders.
  • Respiratory Conditions : Its anticholinergic properties suggest a role in managing respiratory ailments, similar to established drugs like ipratropium and tiotropium, which are used for COPD management .
  • Cancer Treatment : The structural motifs present in this compound may also lend themselves to further modifications aimed at developing anticancer agents, given the ongoing research into tropane alkaloids and their derivatives for such applications .

Case Studies

Several studies have documented the synthesis and pharmacological evaluation of related compounds:

  • A study highlighted the synthesis of various 8-azabicyclo[3.2.1]octanes and their evaluation as dopamine transporter inhibitors, demonstrating significant biological activity that warrants further investigation into their therapeutic potential .
  • Another research effort focused on the enantioselective synthesis of these compounds from chiral precursors, emphasizing the importance of stereochemistry in biological activity and efficacy .

Mechanism of Action

The mechanism of action of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby influencing the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

  • 8-[1-(4-fluorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
  • 8-[1-(4-bromophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
  • 8-[1-(4-methylphenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane

Uniqueness

What sets 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane apart from similar compounds is its specific substitution pattern and the resulting electronic and steric effects.

Biological Activity

The compound 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family, which has garnered attention due to its potential therapeutic applications, particularly in the context of neurological disorders and pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C16H20ClN2O2\text{C}_{16}\text{H}_{20}\text{ClN}_2\text{O}_2

This compound features a bicyclic structure that enhances its interaction with biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the brain. It has been shown to exhibit analgesic properties , potentially through modulation of pain pathways and involvement with neurotransmitter systems.

Analgesic Effects

Research indicates that compounds within the azabicyclo series, including this compound, demonstrate significant analgesic activity. In studies evaluating similar compounds, moderate to good activity was observed in pain models such as the phenylquinone writhing assay, where some derivatives were reported to be twice as active as morphine .

Neuropharmacological Studies

In neuropharmacological evaluations, this compound has been linked to interactions with opioid receptors, suggesting a mechanism that may involve modulation of pain perception through these pathways. For example, binding affinity studies have indicated that certain derivatives show weak binding affinity for opiate receptors in rat brain homogenates .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedModel UsedActivity ObservedNotes
8-AzabicycloPhenylquinone writhingModerate to goodTwice as active as morphine
Various analogsPain modelsVariableStructure-activity relationships explored
8-AzabicycloOpioid receptor bindingWeak affinitySuggests potential for analgesic use

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the distribution and metabolism of this compound. Preliminary data suggest that compounds in this class exhibit high clearance rates and extensive distribution outside plasma, which can impact their therapeutic efficacy .

Q & A

Basic Questions

Q. What are the key synthetic routes for synthesizing 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane, and how can stereochemical control be achieved during cyclocondensation?

  • Methodological Answer : The synthesis involves three critical steps:

Cyclocondensation : Formation of the bicyclic 3-oxa-8-azabicyclo[3.2.1]octane core via acid-catalyzed cyclization. Stereochemical control is achieved using chiral catalysts (e.g., L-proline derivatives) or by leveraging steric hindrance in pre-organized intermediates .

Substituent Introduction : The 4-chlorophenylcyclopentanecarbonyl group is introduced via Friedel-Crafts acylation, with AlCl₃ as a Lewis catalyst. Anhydrous conditions are critical to avoid hydrolysis .

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